molecular formula C5H5ClN2O B8177280 5-Chloro-2-methylpyridazin-3(2H)-one

5-Chloro-2-methylpyridazin-3(2H)-one

Cat. No. B8177280
M. Wt: 144.56 g/mol
InChI Key: RNUMDSZAIHARFX-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

4,5-Dichloro-2-methylpyridazin-3(2H)-one (1 g) is dissolved in aqueous HI solution (57%, 8.5 mL) and the mixture is heated to reflux for 12 hours. After cooling to room temperature the mixture is treated with aqueous Na2S2O3 solution (30%, 100 mL) and stirred for 1 hour. The mixture is then extracted three times with dichloromethane. The combined organic phases are washed with brine, dried (MgSO4) and concentrated. The residue is triturated with diisopropylether. Yield: 414 mg; Mass spectrum (ESI+): m/z=145 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8].[O-]S([O-])(=S)=O.[Na+].[Na+]>I>[Cl:8][C:7]1[CH:6]=[N:5][N:4]([CH3:9])[C:3](=[O:10])[CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C)=O
Name
Quantity
8.5 mL
Type
solvent
Smiles
I
Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with diisopropylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(N(N=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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